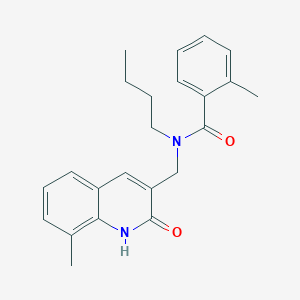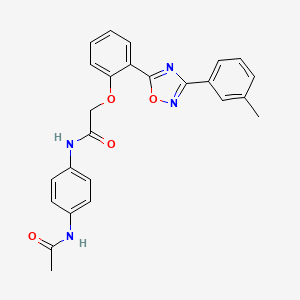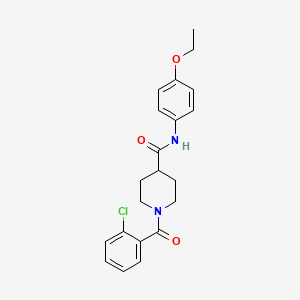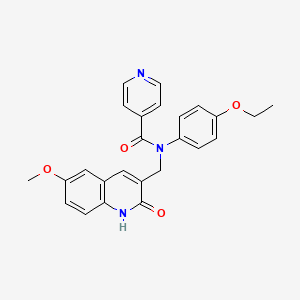
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, commonly known as CPOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
科学的研究の応用
CPOB has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, CPOB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CPOB has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. CPOB has also been studied for its potential use as a tool compound in drug development, as it has been shown to modulate the activity of various proteins and enzymes.
作用機序
The mechanism of action of CPOB is not fully understood, but it is believed to act through the modulation of various proteins and enzymes. CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPOB has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv4.2.
Biochemical and Physiological Effects:
CPOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPOB can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CPOB has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, CPOB has been shown to modulate the activity of ion channels, affecting neuronal excitability and synaptic transmission.
実験室実験の利点と制限
CPOB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CPOB has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects. However, CPOB also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, making it difficult to use in certain assays. In addition, the mechanism of action of CPOB is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPOB. One area of interest is the development of CPOB derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific proteins and enzymes that are modulated by CPOB, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of CPOB in various disease states, including neurodegenerative diseases and cancer.
合成法
The synthesis of CPOB involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of concentrated sulfuric acid. The resulting product is then reacted with phenylacetyl chloride to form the final compound, CPOB. The synthesis method for CPOB has been extensively studied and optimized, resulting in high yields and purity of the compound.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZVVDGKKNVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)









![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)


